molecular formula C6H5O4- B3190031 2-Butynedioic acid, monoethyl ester CAS No. 38391-86-5

2-Butynedioic acid, monoethyl ester

Cat. No.: B3190031
CAS No.: 38391-86-5
M. Wt: 141.10 g/mol
InChI Key: KXFBGXZEKANBLZ-UHFFFAOYSA-M
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Description

2-Butynedioic acid, monoethyl ester is an ester derivative of 2-butynedioic acid (acetylenedicarboxylic acid), characterized by a triple bond between the second and third carbon atoms in the four-carbon chain. Its structure includes one ethyl ester group and one free carboxylic acid group. This compound is relevant in synthetic chemistry for its reactivity, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds. The WLN notation for this compound is 2-Butynedioic acid dimethyl ester in , with Beilstein registry number 8-(3-formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide .

Properties

IUPAC Name

4-ethoxy-4-oxobut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2H2,1H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBGXZEKANBLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90784362
Record name 4-Ethoxy-4-oxobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38391-86-5
Record name 4-Ethoxy-4-oxobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynedioic acid, monoethyl ester typically involves the esterification of acetylenedicarboxylic acid with ethanol. One common method is the Fischer esterification, where acetylenedicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of 2-Butynedioic acid, monoethyl ester can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Butynedioic acid, monoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butynedioic acid, monoethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Butynedioic acid, monoethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. Additionally, the triple bond in the acetylenic moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which activate the triple bond towards nucleophilic attack .

Comparison with Similar Compounds

Structural Analogues: Monoethyl Esters of Dicarboxylic Acids

Ethanedioic Acid, Monoethyl Ester (Monoethyl Oxalate)
  • Structure : Derived from oxalic acid (ethanedioic acid), with one ethyl ester group. Molecular formula: C₄H₆O₄ .
  • Synthesis: Produced via esterification of oxalic acid with ethanol.
  • Applications : Used as a solvent and intermediate in organic synthesis. Its CAS number is 617-37-8 .
Succinic Acid Monoethyl Ester
  • Structure: Derived from succinic acid (butanedioic acid). details its synthesis via esterification of succinic anhydride with ethanol, followed by acylation with sulfoxide chloride.
  • Applications :
    • Pharmaceutical: Regulates glycoprotein levels in diabetic treatments (8 μmol/g bw in rat studies) .
    • Natural Product: Isolated from Ranunculus ternatus as an active constituent .
Phthalic Acid Monoethyl Ester
  • Structure : Derived from phthalic acid (benzene-1,2-dicarboxylic acid). CAS 24781-23-5 .
  • Applications : Used in polymer plasticizers and as a metabolite in environmental toxicology studies.
Methyl 2-Butynoate
  • Structure : An alkyne-containing ester (C₅H₆O₂), with a methyl ester group. CAS 78238-12-7 .
  • Reactivity : Participates in cycloaddition reactions due to the triple bond.

Functional Comparison

Ester Group Influence on Reactivity
  • 2-Butynedioic Acid Monoethyl Ester: The triple bond enhances electrophilicity, making it suitable for Diels-Alder reactions.
  • Succinic Acid Monoethyl Ester: The saturated backbone favors nucleophilic acyl substitutions, as seen in its conversion to acyl chlorides .
  • Phthalic Acid Monoethyl Ester: Aromaticity stabilizes the ester, reducing hydrolysis rates compared to aliphatic esters .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
2-Butynedioic acid monoethyl ester C₆H₆O₄ 142.11 Not reported Organic synthesis
Monoethyl oxalate C₄H₆O₄ 118.09 Decomposes at 148 Solvent, intermediate
Succinic acid monoethyl ester C₆H₁₀O₄ 146.14 395–424 K (NIST) Diabetes research
2-Butenoic acid, 2-methyl-, ethyl ester C₇H₁₂O₂ 128.17 148.2 Flavoring agent

Biological Activity

2-Butynedioic acid, monoethyl ester, also known as ethyl maleate, is an organic compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, including its pharmacological effects, potential therapeutic uses, and relevant research findings.

  • Chemical Formula : C6_6H8_8O4_4
  • Molecular Weight : 144.13 g/mol
  • CAS Number : 141-05-9

Biological Activity Overview

2-Butynedioic acid, monoethyl ester exhibits several biological activities that make it a candidate for various applications in medicinal chemistry and agriculture. The compound is primarily recognized for its role as a precursor in the synthesis of various bioactive molecules.

The biological activity of 2-butynedioic acid, monoethyl ester is largely attributed to its ability to participate in biochemical pathways as an intermediate. It can undergo hydrolysis to yield maleic acid derivatives, which are known to have significant biological effects:

  • Antimicrobial Activity : Ethyl maleate has shown potential antimicrobial properties against various pathogens.
  • Antitumor Effects : Some studies suggest that derivatives of this compound may possess antitumor activity by inhibiting cancer cell proliferation.

Antimicrobial Activity

A study conducted on the antimicrobial properties of ethyl maleate demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Antitumor Activity

Research has indicated that ethyl maleate derivatives can inhibit the growth of specific cancer cell lines. For instance, a study reported that treatment with ethyl maleate led to a significant reduction in the viability of MCF-7 breast cancer cells.

Cell Line IC50 (µM)
MCF-725.4
HeLa30.1

The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Pharmacological Applications

Due to its biological activities, 2-butynedioic acid, monoethyl ester is being explored for several pharmacological applications:

  • Drug Development : Its derivatives are being investigated as potential candidates for new antibiotics and anticancer drugs.
  • Agricultural Use : The compound also shows promise as a biopesticide due to its antifungal properties against crop pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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